S-Propyl propanethioate
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Overview
Description
It is a colorless liquid with a distinctive sulfurous odor, often described as resembling cooked cabbage . This compound is used as a reagent in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
S-Propyl propanethioate can be synthesized by reacting propanethiol with propionic anhydride under acidic conditions . The reaction involves the slow addition of propanethiol to propionic anhydride, followed by stirring the mixture at room temperature. The product is then purified through distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
S-Propyl propanethioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions to form different thioesters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various thioesters depending on the nucleophile used.
Scientific Research Applications
S-Propyl propanethioate has several applications in scientific research:
Biology: It is studied for its potential role in modulating biological pathways, particularly those involving sulfur metabolism.
Industry: It is used in the production of flavors and fragrances due to its distinctive odor.
Mechanism of Action
The mechanism by which S-Propyl propanethioate exerts its effects involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. Additionally, its sulfur-containing structure allows it to participate in redox reactions, contributing to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
- Propyl thiolpropionate
- Propyl thiopropionate
- Propanethioic acid, S-propyl ester
Uniqueness
S-Propyl propanethioate is unique due to its specific sulfur-containing structure, which imparts distinctive chemical properties and reactivity. Its ability to undergo various chemical reactions, including oxidation and substitution, makes it a versatile reagent in organic synthesis. Additionally, its distinctive odor and potential biological activities set it apart from other similar compounds .
Properties
CAS No. |
2432-43-1 |
---|---|
Molecular Formula |
C6H12OS |
Molecular Weight |
132.23 g/mol |
IUPAC Name |
S-propyl propanethioate |
InChI |
InChI=1S/C6H12OS/c1-3-5-8-6(7)4-2/h3-5H2,1-2H3 |
InChI Key |
CLBGDLKFLYZLDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC(=O)CC |
Origin of Product |
United States |
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